7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile is a bicyclic compound that contains a sulfur atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thiol compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows for potential interactions with nucleophiles, while the bicyclic structure provides rigidity and specificity in binding to targets.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile: Similar structure but contains an oxygen atom instead of sulfur.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Contains a ketone group instead of a nitrile group.
Uniqueness
7-Benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2S |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile |
InChI |
InChI=1S/C15H18N2S/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2 |
InChI Key |
MNHXONWSQPABFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(C2C#N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.